2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide
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Description
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process that EZH2 controls, leading to changes in gene expression. The exact nature of these changes can vary, but they generally result in decreased proliferation of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . These pathways are responsible for adding methyl groups to histones, which are proteins that help package DNA into a compact, efficient form. When these pathways are disrupted, it can lead to changes in how genes are expressed .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant antitumor activity. It has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Action Environment
While the specific environmental factors influencing this compound’s action are not detailed in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of such compounds
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-9-23-19(25)18-16(8-10-26-18)22-20(23)27-12-17(24)21-15-7-5-6-14(11-15)13(2)3/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOLJPNKSEUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.